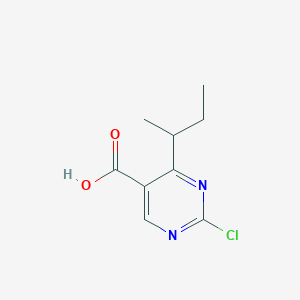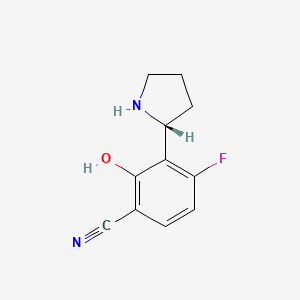
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sec-butyl group at the 4-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative, followed by the introduction of the sec-butyl group through a Friedel-Crafts alkylation. The carboxylic acid group can be introduced via oxidation of an intermediate aldehyde or alcohol group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient chlorination, alkylation, and oxidation steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of acyl chlorides.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sec-butyl group and chlorine atom can affect its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine-5-carboxylic acid: Lacks the sec-butyl group, which may result in different reactivity and biological activity.
4-Butyl-2-chloropyrimidine-5-carboxylic acid: Has a butyl group instead of a sec-butyl group, potentially affecting its steric and electronic properties.
4-(sec-Butyl)-2-methylpyrimidine-5-carboxylic acid: Contains a methyl group instead of a chlorine atom, altering its chemical reactivity.
Uniqueness
4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is unique due to the specific combination of functional groups, which can influence its chemical behavior and potential applications. The sec-butyl group provides steric hindrance, the chlorine atom offers a site for nucleophilic substitution, and the carboxylic acid group allows for further functionalization.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
4-butan-2-yl-2-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)7-6(8(13)14)4-11-9(10)12-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChIキー |
GMFMUWVZZNXKLX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(=NC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)


![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)




![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)

